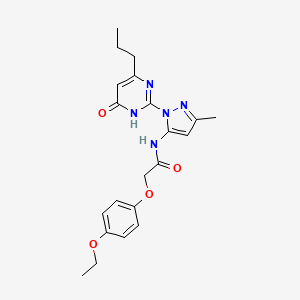

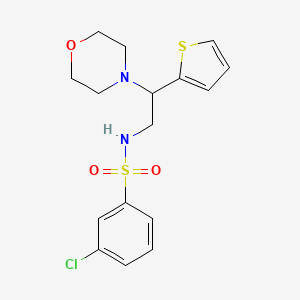

![molecular formula C12H16ClN B2538464 5-苯基-2-氮杂双环[2.2.1]庚烷;盐酸盐 CAS No. 2490430-24-3](/img/structure/B2538464.png)

5-苯基-2-氮杂双环[2.2.1]庚烷;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various azabicyclo[2.2.1]heptane derivatives, which are structurally related to the compound of interest. These derivatives are of significant interest in the field of drug discovery and organic synthesis due to their potential biological activities and their use as building blocks for more complex molecules .

Synthesis Analysis

The synthesis of azabicyclo[2.2.1]heptane derivatives is a topic of active research. For instance, an efficient method for synthesizing (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-l-proline has been developed, which involves the use of benzyloxycarbonyl as a protecting group and achieves a 70% overall yield . Another study describes the synthesis of 2-azabicyclo[2.2.1]heptanes with excellent enantioselectivity using a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides . Additionally, substituted 3-azabicyclo[3.2.0]heptanes, which are structurally similar to the compound of interest, have been synthesized using a two-step method involving intramolecular [2+2]-photochemical cyclization .

Molecular Structure Analysis

The molecular structure of azabicyclo[2.2.1]heptane derivatives is characterized by a seven-membered ring with nitrogen incorporation. The stereochemistry of these compounds is crucial for their biological activity and further chemical transformations. For example, the synthesis of enantiomerically pure 2-azabicyclo[2.2.1]heptanes has been achieved, highlighting the importance of chiral centers in these molecules . The NMR spectra of some chiral 2-oxa-5-azabicyclo[2.2.1]heptane derivatives have been analyzed to understand the rotational barriers and conformational stability .

Chemical Reactions Analysis

Azabicyclo[2.2.1]heptane derivatives undergo various chemical reactions that are essential for their functionalization and application in drug discovery. For instance, the synthesis of 2-aminomethyl-4-phenyl-1-azabicyclo[2.2.1]heptanes involves a LiAlH4-induced reductive cyclization of aziridines, which also demonstrated moderate to good antimalarial activities . The Diels-Alder reaction has been employed as a key step in synthesizing constrained proline analogues, showcasing the versatility of these bicyclic structures in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of azabicyclo[2.2.1]heptane derivatives are influenced by their molecular structure. The presence of substituents on the bicyclic framework can significantly alter properties such as solubility, boiling point, and reactivity. For example, the introduction of a phenyl group can increase the hydrophobic character of the molecule, which may affect its biological activity and interaction with other molecules . The reactivity of these compounds can be further modified through functionalization, as seen in the synthesis of various azabicyclo[2.2.1]heptane derivatives with different substituents .

科学研究应用

合成化学和医药应用

水溶液中的氮杂-狄尔斯-阿尔德反应:Waldmann 和 Braun (1991) 的一项研究重点介绍了通过氮杂-狄尔斯-阿尔德反应合成甲基和乙基 2-氮杂双环[2.2.1]庚烷-3-羧酸盐。这种合成方法为创建新化合物开辟了途径,这些化合物可能对药物化学和药物开发有用 (Waldmann & Braun, 1991)。

烟碱型乙酰胆碱受体靶向:Cheng 等人 (2002) 合成并评估了一系列 N-芳基烷基取代的 7-氮杂双环[2.2.1]庚烷作为神经元烟碱型乙酰胆碱受体的潜在配体。他们的研究结果表明,这些化合物可能是治疗神经系统疾病的有希望的候选药物,突出了 5-苯基-2-氮杂双环[2.2.1]庚烷衍生物的治疗潜力 (Cheng et al., 2002)。

前列腺素内过氧化物模型化合物:Takahashi 和 Kishi (1988) 合成了前列腺素内过氧化物的模型化合物,以模拟前列腺素向血栓素的生物转化,利用 5-exo-苯基-2,3-二氧杂双环[2.2.1]庚烷。这项研究有助于了解心血管疾病的生化途径和潜在治疗靶点 (Takahashi & Kishi, 1988)。

抗疟疾活性:Ningsanont 等人 (2003) 制备了 5-苯基-6-氧杂-1-氮杂双环[3.1.0]己烷-2-羧酸乙酯的衍生物,并评估了它们对恶性疟原虫的体外活性,展示了 5-苯基-2-氮杂双环[2.2.1]庚烷衍生物在抗疟药物开发中的潜力 (Ningsanont et al., 2003)。

手性双环氮杂环丁烷衍生物的合成:Barrett 等人 (2002) 证明了 (2S)-N-苯甲酰-2-氮杂环丁烷羧酸转化为 (5R)-1-氮杂双环庚烷的几个衍生物,突出了这些化合物的合成多功能性和潜在药理学应用 (Barrett et al., 2002)。

安全和危害

属性

IUPAC Name |

5-phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N.ClH/c1-2-4-9(5-3-1)12-7-11-6-10(12)8-13-11;/h1-5,10-13H,6-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTOJLOODSHEHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1CN2)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

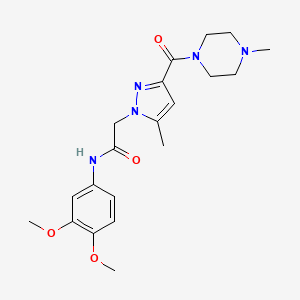

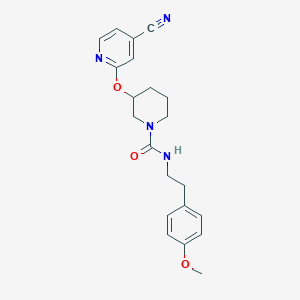

![6-[3-[3-(2-Methoxyphenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2538382.png)

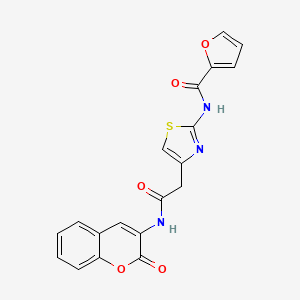

![2-[5-(3,4-dimethoxyphenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2538384.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2538387.png)

![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2538389.png)

![4-methoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2538392.png)

![2-[(6-benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2538395.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetate](/img/structure/B2538396.png)

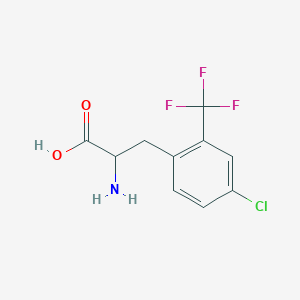

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/no-structure.png)